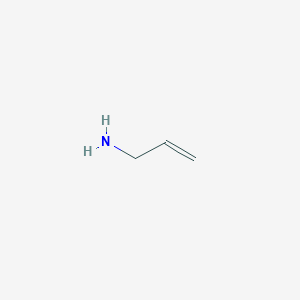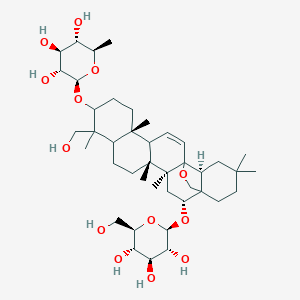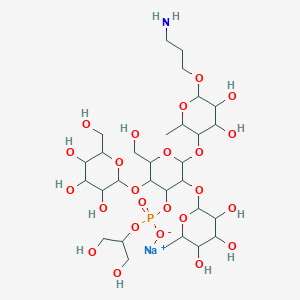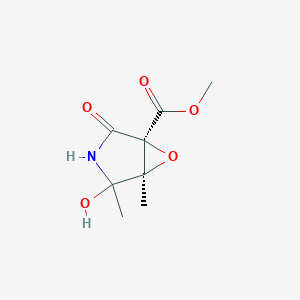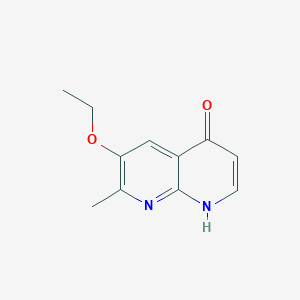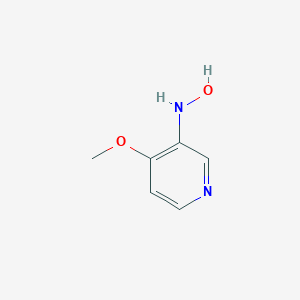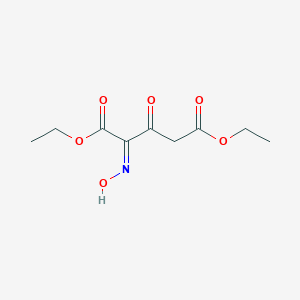
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester
Vue d'ensemble
Description
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester, also known as HOPDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HOPDA is a derivative of pyruvic acid and has been found to possess a wide range of biological and biochemical properties.
Applications De Recherche Scientifique
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is in the field of cancer research. Studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has also been found to possess antioxidant properties. This makes it a potential candidate for the development of new drugs for the treatment of various diseases that are caused by oxidative stress, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is not fully understood. However, studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can inhibit the activity of lactate dehydrogenase, an enzyme that is involved in the production of energy in cells. This leads to a decrease in the production of ATP, the energy currency of cells. This, in turn, leads to a decrease in cell viability and induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to possess a wide range of biochemical and physiological effects. Studies have shown that 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can induce apoptosis in cancer cells, inhibit the activity of lactate dehydrogenase, and possess antioxidant properties. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has also been found to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments is its low toxicity. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to be relatively safe, even at high doses. This makes it a potential candidate for the development of new drugs.
However, one of the limitations of using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture. Additionally, the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. One of the most promising areas of research is the development of new anticancer drugs based on 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can be achieved through the reaction of ethyl acetoacetate and hydroxylamine hydrochloride in the presence of sodium acetate. 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester has been found to possess a wide range of biochemical and physiological effects, including induction of apoptosis in cancer cells, inhibition of lactate dehydrogenase activity, and antioxidant properties. While there are some limitations to using 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester in lab experiments, its low toxicity makes it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester can be achieved through the reaction of ethyl acetoacetate and hydroxylamine hydrochloride in the presence of sodium acetate. The reaction leads to the formation of a white crystalline solid, which is 2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester. The purity of the compound can be increased through recrystallization from ethanol.
Propriétés
IUPAC Name |
diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO6/c1-3-15-7(12)5-6(11)8(10-14)9(13)16-4-2/h11H,3-5H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKFPIGLULSOV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C(=O)OCC)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=C(/C(=O)OCC)\N=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618878 | |
| Record name | Diethyl (2Z)-2-(hydroxyimino)-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyimino)-3-oxo-pentanedioic Acid 1,5-Diethyl Ester | |
CAS RN |
996-75-8 | |
| Record name | Diethyl (2Z)-2-(hydroxyimino)-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



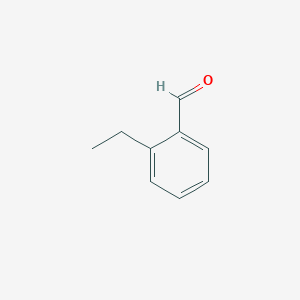
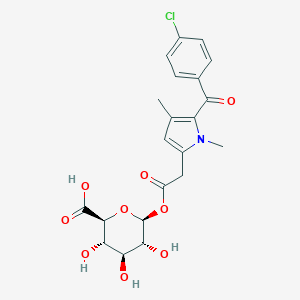
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
